![molecular formula C18H16N2O2S2 B2372483 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate CAS No. 1396853-16-9](/img/structure/B2372483.png)

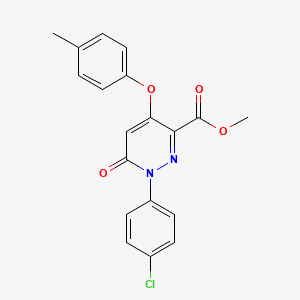

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

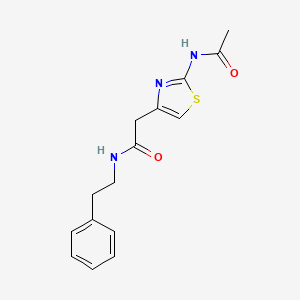

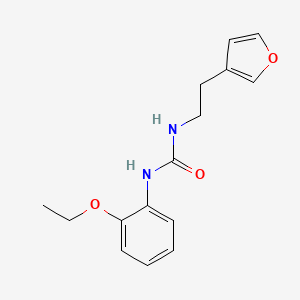

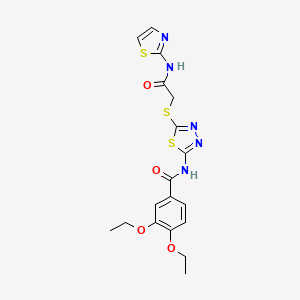

Benzothiazole is a heterocyclic compound, which is a part of many biologically active molecules. It’s a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazoles have been found to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol has a molecular weight of 206.27 and is stored at 4°C, protected from light .Scientific Research Applications

Antimicrobial Activity

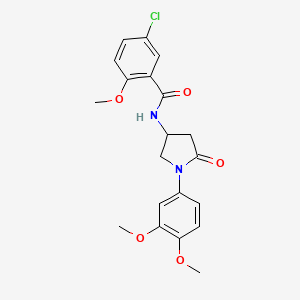

Compounds related to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate have been studied for their potential antimicrobial activities. For instance, a series of azetidin-2-ones showed activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans (Kalsi et al., 1990). Another study on benzothiazole-incorporated azetidin-2-ones and thiazolidin-4-ones derivatives indicated moderate to good inhibition of several pathogenic bacterial and fungal strains (Gilani et al., 2016).

Corrosion Inhibition

These compounds have also been investigated for their application in corrosion inhibition. For example, derivatives of 1-(benzo[d]thiazol-2-yl)azetidin-2-one were found to be effective corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, acting as mixed type inhibitors and following Langmuir adsorption isotherm (Yadav et al., 2015).

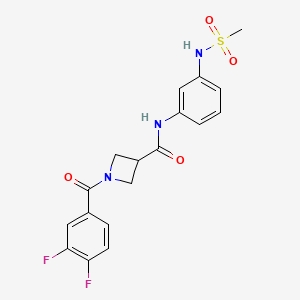

Anticancer Activity

In the field of cancer research, some azetidine derivatives have shown promising results. A study involving microwave-assisted synthesis of azetidine compounds revealed significant anticancer activity against various human cancer cell lines (Tiwari et al., 2017). Additionally, Schiff bases, thiazolidinones, and azetidinones derived from 2,6-Diaminobenzo[l,2-d:4,5-d'] bisthiazole were synthesized and demonstrated notable anticancer activities (Desai et al., 2001).

Anti-Diabetic and Renoprotective Activity

A study on benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating a pyrazole moiety showed significant antihyperglycemic and renoprotective activities, with some compounds exhibiting remarkable anti-diabetic potency (Abeed et al., 2017).

Anti-Inflammatory Activity

Compounds structurally similar to this compound have been evaluated for their anti-inflammatory properties. For example, derivatives were synthesized and tested in vivo, showing significant anti-inflammatory activity in a rat paw edema model (Khedekar et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-methylsulfanylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-23-14-8-6-12(7-9-14)17(21)22-13-10-20(11-13)18-19-15-4-2-3-5-16(15)24-18/h2-9,13H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBTZYYSLLTYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)

![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)

![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)